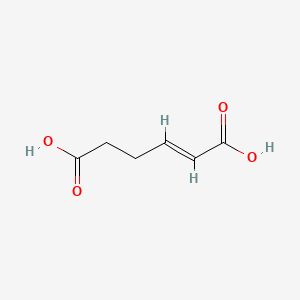
lithium(1+) ion indolizine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion indolizine-3-carboxylate is a compound with the molecular formula C9H6LiNO2 and a molecular weight of 167.09 g/mol It is a salt formed by the combination of lithium ions and indolizine-3-carboxylate anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indolizine derivatives, including lithium(1+) ion indolizine-3-carboxylate, can be achieved through several methods. One common approach involves the use of classical methodologies such as the Scholtz or Chichibabin reactions . These reactions typically involve the cyclization of pyridine or pyrrole derivatives under specific conditions to form the indolizine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling strategies can also be employed to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) ion indolizine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indolizine derivatives, while substitution reactions can produce a variety of substituted indolizine compounds .
Aplicaciones Científicas De Investigación
Lithium(1+) ion indolizine-3-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of lithium(1+) ion indolizine-3-carboxylate involves its interaction with various molecular targets and pathways. Lithium ions can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), leading to modulation of signaling pathways involved in mood regulation and other cellular processes . The indolizine-3-carboxylate moiety may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Indolizine-3-carboxylate: The parent compound without the lithium ion.
Indole derivatives: Compounds with similar indole or indolizine cores, such as indole-3-carboxylate and indole-3-acetate.
Uniqueness
Lithium(1+) ion indolizine-3-carboxylate is unique due to the presence of the lithium ion, which imparts specific chemical and biological properties. The lithium ion can enhance the compound’s stability and solubility, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
2378503-33-2 |
|---|---|
Fórmula molecular |
C9H6LiNO2 |
Peso molecular |
167.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



